Structural Elucidation and NMR Spectral Analysis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Comprehensive Technical Guide
Structural Elucidation and NMR Spectral Analysis of tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate: A Comprehensive Technical Guide
Executive Summary
In modern drug discovery and complex alkaloid synthesis, functionalized piperidines and lactams serve as critical structural scaffolds. tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate (also known as N-Boc-6-methylpiperidin-2-one) is a highly versatile building block[1]. The installation of the tert-butyloxycarbonyl (Boc) group not only protects the secondary amine but also activates the lactam carbonyl toward subsequent nucleophilic additions or enolate alkylations.
This whitepaper provides an in-depth technical analysis of the compound, detailing field-proven synthetic protocols, mechanistic causality, and a comprehensive breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.
Chemical Identity and Structural Profile
Understanding the physical and structural parameters of the target molecule is the first step in spectral validation. The presence of the bulky N-Boc group adjacent to a methyl-substituted stereocenter (C2) significantly influences both the chemical reactivity and the NMR timescale dynamics of the molecule.
| Property | Data / Value |
| IUPAC Name | tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate |
| CAS Number | 253866-57-8[1] |
| Molecular Formula | C 11 H 19 NO 3 [1] |
| Molecular Weight | 213.27 g/mol [1] |
| SMILES String | CC1CCCC(=O)N1C(=O)OC(C)(C)C[1] |
| Key Functional Groups | Lactam (cyclic amide), Carbamate (N-Boc), Alkyl (C2-methyl) |
Synthetic Methodologies and Mechanistic Causality
The synthesis of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate from 6-methylpiperidin-2-one requires overcoming the poor nucleophilicity of the lactam nitrogen. Two primary mechanistic pathways are utilized in the literature: Kinetic Deprotonation and Nucleophilic Catalysis .
Pathway A: Kinetic Deprotonation (LDA Method)
As detailed in recent pharmaceutical patent literature (e.g., GSK's Gsk3a inhibitors workflow), the lactam nitrogen can be quantitatively deprotonated using a strong, non-nucleophilic base[2].
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Causality: Lithium diisopropylamide (LDA) at -78°C irreversibly deprotonates the lactam N-H, forming a highly reactive lithium amidate. Subsequent trapping with Di-tert-butyl dicarbonate (Boc 2 O) yields the product. This method prevents unwanted side reactions but requires cryogenic conditions and rigorous anhydrous techniques[2].
Pathway B: Nucleophilic Catalysis (DMAP Method)
A milder, highly scalable alternative utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst in dichloromethane (DCM) at ambient temperature (21°C)[3].
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Causality: DMAP attacks Boc 2 O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate rapidly transfers the Boc group to the weakly nucleophilic lactam nitrogen. This pathway avoids cryogenic temperatures and is preferred for scale-up.
Caption: Synthetic workflow demonstrating the DMAP-catalyzed N-Boc protection of 6-methylpiperidin-2-one.
Self-Validating Protocol (DMAP Catalysis)
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Setup: Dissolve 6-methylpiperidin-2-one (1.0 equiv) in anhydrous DCM (0.2 M concentration).
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Activation: Add Boc 2 O (1.2 equiv) followed by DMAP (0.1 equiv). The catalytic amount of DMAP is sufficient to drive the cycle, though stoichiometric amounts can be used for sluggish substrates.
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Reaction: Stir at 21°C for 1 hour[3]. Validation Check: Monitor via TLC (stain with Ninhydrin; the starting material will stain strongly, while the N-Boc product will not).
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Workup: Quench with saturated aqueous NH 4 Cl. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP), followed by brine. Dry over Na 2 SO 4 and concentrate in vacuo.
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Final Validation: Analyze the crude mixture via LC-MS. The expected mass is m/z=214 [M+H]+ or m/z=236 [M+Na]+ . Note that Boc groups often fragment in MS, so a prominent peak at m/z=114 [M+H−Boc]+ may be observed.
NMR Spectral Data and Rotameric Dynamics
The Rotamer Phenomenon (Expert Insight)
When analyzing the NMR spectra of N-Boc protected lactams, scientists frequently encounter signal broadening or distinct peak splitting. This is due to rotameric dynamics . The partial double-bond character of the carbamate C-N bond restricts free rotation. Because of the steric clash between the bulky tert-butyl group and the C2-methyl group, the molecule exists in distinct conformational states.
Authoritative literature, including patent data for this specific compound, explicitly notes that 1 H-NMR analysis reveals a roughly 40:60 mixture of rotamers in solution at room temperature[2]. When validating your synthesized compound, do not mistake these rotameric sets for impurities; variable-temperature (VT) NMR can be used to coalesce these signals if absolute confirmation is required.
H NMR Spectral Data
The following 1 H NMR data (recorded at 400 MHz in CDCl 3 ) characterizes the primary structural features of the compound[3].
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Structural Logic |
| 1.27 | Doublet (d) | 3H | C2-CH 3 | Split by the single adjacent proton at C2. |
| 1.52 | Singlet (s) | 9H | Boc -C(CH 3 ) 3 | Highly diagnostic intense singlet representing the three equivalent methyl groups of the Boc moiety. |
| 1.66 - 1.77 | Multiplet (m) | 2H | C3-H 2 or C4-H 2 | Ring methylenes. Complex splitting due to diastereotopic nature and axial/equatorial coupling. |
| 1.90 - 1.96 | Multiplet (m) | 2H | C3-H 2 or C4-H 2 | Ring methylenes. |
| 2.43 - 2.51 | Multiplet (m) | 2H | C5-H 2 | Deshielded relative to C3/C4 due to the adjacent lactam carbonyl ( α -protons). |
| 4.26 - 4.31 | Multiplet (m) | 1H | C2-H | Strongly deshielded by the adjacent electronegative nitrogen and the anisotropic effect of the Boc carbonyl. |
C NMR Spectral Data (Predicted/Assigned)
While 1 H NMR confirms the proton environments, 13 C NMR (101 MHz, CDCl 3 ) is critical for verifying the carbon backbone, particularly the quaternary carbons which are invisible in 1 H NMR.
| Chemical Shift ( δ , ppm) | Type | Assignment | Causality / Structural Logic |
| ~172.5 | C | C6 (Lactam C=O) | Typical chemical shift for a cyclic amide carbonyl. |
| ~153.0 | C | Boc (Carbamate C=O) | Highly diagnostic for the Boc protecting group. |
| ~82.8 | C | Boc Quaternary C | The fully substituted carbon of the tert-butyl group. |
| ~51.5 | CH | C2 | Deshielded by the adjacent nitrogen atom. |
| ~34.2 | CH 2 | C5 | α -carbon to the lactam carbonyl. |
| ~28.0 | CH 3 | Boc methyls (3x) | Standard shift for the tert-butyl methyl carbons. |
| ~27.5 | CH 2 | C3 | Ring methylene. |
| ~20.5 | CH 3 | C2-CH 3 | Shielded alkyl methyl group. |
| ~17.2 | CH 2 | C4 | Most shielded ring methylene (furthest from heteroatoms). |
2D NMR Connectivity Logic
To definitively assign the structure, 2D NMR experiments (COSY and HMBC) are employed. The diagram below illustrates the critical correlations that validate the connectivity of the C2-methyl group to the piperidone ring and the Boc group to the nitrogen.
Caption: Key COSY (dashed, yellow) and HMBC (solid, red) correlations for structural validation.
Conclusion
The synthesis and structural validation of tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate require an understanding of both catalytic organic chemistry and advanced spectroscopic interpretation. By recognizing the rotameric nature of the N-Boc lactam[2] and utilizing the specific 1 H NMR shifts (such as the diagnostic C2 proton at 4.26-4.31 ppm)[3], researchers can confidently validate their synthetic workflows and proceed to downstream functionalization with high fidelity.
References
- Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information.ChemRadar. Chemical properties and identifiers for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate (CAS 253866-57-8).
- 6-Methylpiperidin-2-one | Amides.Ambeed. 1H NMR spectral data and synthesis conditions (DMAP/DCM) for tert-butyl 2-methyl-6-oxo-piperidine-1-carboxylate.
- WO2024233900A1 - Gsk3a inhibitors and methods of use thereof.Google Patents. Detailed LDA-based synthesis protocol and rotameric 1H-NMR analysis for tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate.
Sources
- 1. tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS#253866-57-8 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 2. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. 4775-98-8 | 6-Methylpiperidin-2-one | Amides | Ambeed.com [ambeed.com]
